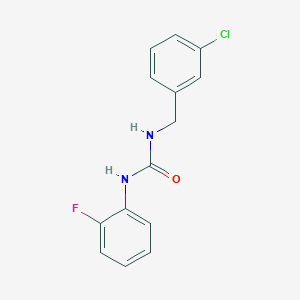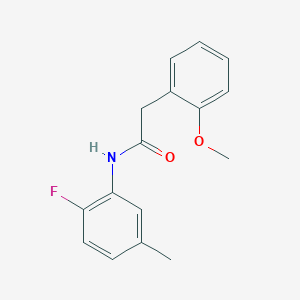
N-(3-chlorobenzyl)-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-N'-(2-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CB-17 and is a type of urea derivative. It is a white crystalline powder that has a molecular weight of 308.8 g/mol. CB-17 has been extensively studied for its biological and physiological effects and has shown promising results in several areas.
Mécanisme D'action
CB-17 exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been reported to inhibit the activity of several protein kinases, which are involved in various cellular processes. CB-17 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CB-17 has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. CB-17 has also been reported to have neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CB-17 is its high potency. It has been reported to have a higher potency than several other compounds that are currently used in scientific research. CB-17 is also relatively easy to synthesize, and its synthesis can be scaled up for large-scale production. However, one of the limitations of CB-17 is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of CB-17. One potential area of research is the development of CB-17 analogs that have improved solubility and potency. Another area of research is the investigation of CB-17's potential as a herbicide and insecticide. CB-17 may also have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, CB-17 is a promising compound that has the potential to make significant contributions to scientific research in the future.
Méthodes De Synthèse
The synthesis of CB-17 involves the reaction of 2-fluoroaniline with 3-chlorobenzyl isocyanate in the presence of a base. The reaction takes place in anhydrous toluene, and the product is obtained through crystallization. This method of synthesis has been reported to have a yield of up to 80%.
Applications De Recherche Scientifique
CB-17 has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. CB-17 has also been studied for its antibacterial and antifungal properties. In addition, CB-17 has shown potential as a herbicide and insecticide.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-5-3-4-10(8-11)9-17-14(19)18-13-7-2-1-6-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDDPDFBUWNNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5424448.png)
![3-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5424455.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B5424457.png)
![N-{3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5424461.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5424487.png)
![N-cyclopropyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5424495.png)
![methyl {[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5424501.png)
![{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5424502.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine](/img/structure/B5424512.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5424516.png)

![4-(hydroxymethyl)-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]-4-azepanol](/img/structure/B5424531.png)
![2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5424539.png)
![2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5424543.png)